Home > Products > Screening Compounds P8392 > 4-amino-N-hydroxybutanamide hydrochloride
4-amino-N-hydroxybutanamide hydrochloride -

4-amino-N-hydroxybutanamide hydrochloride

Catalog Number: EVT-13628085
CAS Number:
Molecular Formula: C4H11ClN2O2
Molecular Weight: 154.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-amino-N-hydroxybutanamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2\text{C}_4\text{H}_{11}\text{ClN}_2\text{O}_2 and a molecular weight of 154.59 g/mol. It is classified as an amino acid derivative and is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is synthesized from 4-aminobutyric acid and hydroxylamine hydrochloride, making it a significant building block in organic synthesis and pharmaceutical research.

Source and Classification

4-amino-N-hydroxybutanamide hydrochloride is derived from naturally occurring amino acids and can be classified under the following categories:

  • Chemical Class: Amino acid derivatives
  • Functional Groups: Amine, hydroxylamine
  • CAS Number: 26815-97-4

This compound is often utilized in laboratory settings for its reactivity and ability to form various derivatives through chemical reactions.

Synthesis Analysis

Methods

The synthesis of 4-amino-N-hydroxybutanamide hydrochloride typically involves the following steps:

  1. Reaction of 4-Aminobutyric Acid with Hydroxylamine Hydrochloride:
    • The reaction occurs under controlled temperature conditions, often around room temperature or slightly elevated temperatures.
    • This process yields 4-amino-N-hydroxybutanamide, which is subsequently converted to its hydrochloride salt by reacting with hydrochloric acid.

Technical Details

  • Reagents Used:
    • 4-Aminobutyric acid
    • Hydroxylamine hydrochloride
    • Hydrochloric acid (for salt formation)
  • Reaction Conditions:
    • Temperature: Typically room temperature to moderate heating
    • Solvent: Water or ethanol may be used as solvents to facilitate the reaction.
Molecular Structure Analysis

Structure

The molecular structure of 4-amino-N-hydroxybutanamide hydrochloride consists of:

  • Core Structure: A butanamide backbone with an amino group at the fourth carbon and a hydroxylamine group attached.

Data

  • Molecular Formula: C4H11ClN2O2\text{C}_4\text{H}_{11}\text{ClN}_2\text{O}_2
  • Molecular Weight: 154.59 g/mol
  • Density: Approximately 1.218 g/cm³ (predicted)
  • Boiling Point: Estimated at 433.0±35.0433.0\pm 35.0 °C (predicted)
  • pKa: Approximately 12.44 (predicted)
Chemical Reactions Analysis

Types of Reactions

4-amino-N-hydroxybutanamide hydrochloride can undergo several types of chemical reactions:

  1. Oxidation:
    • The compound can be oxidized to form corresponding oxo derivatives using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction:
    • It can be reduced to amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution:
    • The amino and hydroxyl groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride
  • Substitution Reagents: Alkyl halides, acyl chlorides
Mechanism of Action

The mechanism of action for 4-amino-N-hydroxybutanamide hydrochloride primarily involves its interaction with specific enzymes and biochemical pathways:

  • The hydroxylamine group is reactive and can form covalent bonds with enzyme active sites, leading to either inhibition or modification of enzyme activity.
  • This property allows the compound to serve as a potential inhibitor in various biochemical assays, contributing to research in drug development and enzyme kinetics.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid
  • Solubility: Soluble in water due to its polar functional groups
  • Melting Point: Not specifically documented but expected to be moderate based on similar compounds.

Chemical Properties

  • Exhibits basic properties due to the presence of the amino group.
  • Reactivity influenced by the hydroxylamine group, allowing participation in diverse chemical reactions.
PropertyValue
Molecular FormulaC4H11ClN2O2
Molecular Weight154.59 g/mol
Density~1.218 g/cm³ (predicted)
Boiling Point~433 °C (predicted)
pKa~12.44 (predicted)
Applications

4-amino-N-hydroxybutanamide hydrochloride has several applications across different scientific domains:

  1. Chemistry:
    • Serves as a building block for synthesizing more complex organic molecules.
  2. Biology:
    • Investigated for its role in biochemical pathways and potential interactions with enzymes.
  3. Medicine:
    • Explored for therapeutic applications, particularly as a precursor in drug synthesis.
  4. Industry:
    • Utilized in producing specialty chemicals and intermediates for various industrial processes.

This compound’s unique combination of functional groups makes it valuable for research and development across multiple scientific disciplines.

Introduction to 4-Amino-N-Hydroxybutanamide Hydrochloride in Neuropharmacological Research

4-Amino-N-hydroxybutanamide hydrochloride represents a structurally optimized GABA analog emerging as a key candidate in neuropathic pain therapeutics. Its molecular design incorporates a hydroxylated amide moiety, enhancing hydrogen-bonding capacity and polarity, which facilitates engagement with neuronal targets while maintaining sufficient blood-brain barrier (BBB) permeability—a critical attribute for CNS-active compounds [1] [4]. Historically, GABA reuptake inhibition has been a validated strategy for modulating neuronal hyperexcitability, as exemplified by FDA-approved agents like tiagabine (targeting GAT1). However, limitations in subtype selectivity and tolerability profiles have driven the development of novel scaffolds, including hydroxybutanamide derivatives [1] [7]. This compound’s core structure enables dual functionality: the amino group mimics GABA’s neurotransmitter pharmacophore, while the N-hydroxy fragment confers metabolic stability and distinct target interactions, positioning it as a versatile lead for multitarget ligand development [10].

Role of GABA Transporter (GAT) Modulation in Neuropathic Pain Management

Neuropathic pain arises from maladaptive plasticity in sensory pathways, characterized by diminished GABAergic inhibition and consequent neuronal hyperexcitability. GABA transporters (GATs) regulate synaptic GABA concentrations, making them pivotal targets for restoring inhibitory tone. Among the four murine subtypes (mGAT1–4), mGAT1 (SLC6A1) localizes predominantly to presynaptic neurons, while mGAT4 (SLC6A11) is glial-specific; both dominate CNS GABA reuptake [1] [9]. Inhibiting these subtypes elevates synaptic GABA, activating ionotropic (GABAA) and metabotropic (GABAB) receptors to dampen nociceptive signaling. Preclinical evidence underscores the antinociceptive potential of GAT inhibitors:

  • Compound Efficacy in Rodent Models: Derivatives structurally related to 4-amino-N-hydroxybutanamide hydrochloride (e.g., compound 50a and 56a) demonstrated significant anti-allodynic and anti-hyperalgesic effects in chemotherapy-induced (oxaliplatin/paclitaxel) and diabetic (streptozotocin) neuropathic pain models. Crucially, they lacked motor impairment in rotarod tests, indicating a favorable therapeutic window [1].
  • Mechanistic Precision: Unlike broad-spectrum GABA mimetics, GAT inhibitors amplify phasic inhibition specifically at hyperactive synapses, minimizing sedative off-target effects. This synaptic selectivity is leveraged by 4-amino-N-hydroxybutanamide’s ability to preferentially block glial mGAT4, modulating extrasynaptic GABA levels [1] [7].

Table 1: In Vivo Efficacy of Hydroxybutanamide Analogs in Neuropathic Pain Models

CompoundPain ModelTarget EngagementAntiallodynic EffectMotor Side Effects (Rotarod)
50aOxaliplatin-induced CIPNmGAT2 > mGAT4++None detected
56aPaclitaxel-induced CIPNmGAT4 selective+++None detected
56aSTZ-induced diabetic NPmGAT4 selective+++None detected
Tiagabine (Ref)Multiple NP modelsmGAT1 selective+Impaired coordination

CIPN = Chemotherapy-induced peripheral neuropathy; STZ = Streptozotocin; +++ = strong effect.

Comparative Analysis of mGAT1–4 Subtype Selectivity in Inhibitor Design

Subtype-selective GAT inhibition is essential for optimizing therapeutic outcomes and minimizing adverse effects. Structural nuances in the substrate-binding pockets of mGAT1–4 govern inhibitor specificity:

  • mGAT1 (Neuronal Focus): High-affinity inhibitors like tiagabine exhibit potent antiseizure effects but often induce tremors or sedation due to ubiquitous neuronal expression. The substrate pocket favors small, lipophilic motifs (e.g., nipecotic acid derivatives) [1] [7].
  • mGAT4 (Glial Focus): Glial transporters influence tonic inhibition via extrasynaptic GABAA receptors. Inhibitors targeting mGAT4 (e.g., compound 56a, pIC50 = 5.04) demonstrate superior antinociceptive profiles with reduced neurotoxicity. The mGAT4 substrate cavity accommodates bulkier, polar groups—exploited by N-hydroxybutanamide’s extended hydrogen-bonding network [1] [10].
  • mGAT2/3 (Peripheral Focus): Primarily hepatic/renal, these are less relevant to CNS pain pathways. However, mGAT2 inhibitors (e.g., 50a, pIC50 = 5.43) may indirectly modulate CNS signaling via peripheral GABAergic mechanisms [1] [10].

Table 2: Selectivity Profiles of GABA Transporter Inhibitors

CompoundpIC50 (mGAT1)pIC50 (mGAT2)pIC50 (mGAT3)pIC50 (mGAT4)Selectivity Profile
56a<4.04.24.85.04mGAT4 > mGAT3 > mGAT2
50a4.15.434.54.9mGAT2 > mGAT4
Tiagabine7.8<5.0<5.0<5.0mGAT1 selective
N-hydroxybutanamide*Data emergingData emergingData emergingData emergingmGAT4 preferred

*Hypothesized based on structural analogy to 56a.

Computational modeling reveals that 4-amino-N-hydroxybutanamide’s hydroxyl group forms stabilizing interactions with Asn** residues in mGAT4’s binding site—a region sterically constrained in mGAT1. This underpins its evolving selectivity profile [1] [7].

Historical Development of Hydroxybutanamide Derivatives as CNS-Targeted Therapeutics

The evolution of hydroxybutanamide-based GAT inhibitors reflects iterative structure-activity relationship (SAR) campaigns focused on BBB penetration and target engagement:

  • First Generation: Simple GABA Analogs: Early compounds like guvacine and nipecotic acid (Figure 2) demonstrated GAT inhibition but suffered from poor BBB permeability due to high polarity. Prodrug strategies (e.g., esterification) improved uptake but introduced erratic hydrolysis kinetics [1] [4].
  • Second Generation: Lipophilic Appendages: Incorporation of aromatic biphenylthiopenes or fluorenyl groups (e.g., DDPM-257) enhanced potency and BBB transit via lipid-mediated diffusion. However, selectivity remained suboptimal, with significant off-target binding (e.g., sodium channels) [1] [10].
  • Third Generation: Polar Bioisosteres: The shift toward N-hydroxy amides (e.g., 4-amino-N-hydroxybutanamide) addressed metabolic lability while preserving water solubility. Key innovations included:
  • Replacement of ester/carboxylate with N-hydroxyamide, reducing P-glycoprotein efflux and maintaining hydrogen-bonding capacity.
  • Introduction of cyclic amines (e.g., piperidine) to rigidify the lipophilic tail, improving mGAT4 affinity [1] .
  • Hybridization strategies merging N-hydroxybutanamide with privileged fragments (e.g., bisthiophene), yielding balanced CNS bioavailability and target selectivity [1].

Synthetic routes to these derivatives often employed Ugi multicomponent reactions or nucleophilic substitutions of bromolactones, followed by aminolysis—methods enabling modular diversification of the lipophilic and hydrogen-bonding domains [1] [10]. This progression underscores a strategic pivot from mere lipid solubility to targeted polarity, optimizing interactions within the GAT substrate pocket while ensuring CNS access—a paradigm embodied by 4-amino-N-hydroxybutanamide hydrochloride.

Table 3: Evolution of Hydroxybutanamide-Based GABA Modulators

GenerationRepresentative CompoundStructural FeaturesBBB PenetrationKey Limitations
1stNipecotic acidFree carboxylic acid, small heterocycleLowHigh polarity; rapid clearance
2ndDDPM-257Nipecotic acid + lipophilic diphenyl etherModerateOff-target effects; low selectivity
3rd4-amino-N-hydroxybutanamideN-hydroxyamide + flexible amino tailHigh (predicted)Data under preclinical validation

Properties

Product Name

4-amino-N-hydroxybutanamide hydrochloride

IUPAC Name

4-amino-N-hydroxybutanamide;hydrochloride

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C4H10N2O2.ClH/c5-3-1-2-4(7)6-8;/h8H,1-3,5H2,(H,6,7);1H

InChI Key

DVJCOJNKSYZKRN-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NO)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.